

4-tert-Butylphenyl glycidyl ether safety data sheet (SDS) and handling precautions

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Compound of Interest

Compound Name: 4-tert-Butylphenyl glycidyl ether

Cat. No.: B1265396

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In-Depth Technical Guide: 4-tert-Butylphenyl Glycidyl Ether Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for **4-tert-Butylphenyl glycidyl ether** (CAS No. 3101-60-8). The information is compiled from Safety Data Sheets (SDS), toxicological literature, and established regulatory guidelines to ensure safe laboratory practices.

Chemical Identification and Physical Properties

4-tert-Butylphenyl glycidyl ether is a clear, light yellow liquid used as a reactive diluent in epoxy resin systems.^{[1][2]} Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **4-tert-Butylphenyl Glycidyl Ether**

Property	Value	Reference(s)
CAS Number	3101-60-8	[3][4]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[3][4]
Molecular Weight	206.28 g/mol	[3][4]
Appearance	Clear, light yellow liquid	[5][6]
Boiling Point	165 - 170 °C @ 14 mmHg	[1][3]
Flash Point	102 °C / 215.6 °F	[3][5][6]
Density	1.038 g/cm ³ @ 20 °C	[3][5][6]
Water Solubility	Slightly soluble	[2]
Partition Coefficient (log Pow)	3.59	[3]

Hazard Identification and Toxicological Summary

4-tert-Butylphenyl glycidyl ether is classified as a hazardous chemical. The primary health concerns include skin irritation, serious eye irritation, potential for allergic skin reactions, and suspected genetic defects.[4][7] A summary of key toxicological data is presented in Table 2.

Table 2: Summary of Toxicological Data

Endpoint	Classification/Value	Species	Reference(s)
Acute Dermal Toxicity (LD50)	> 2000 mg/kg	Rat	[3][4]
Acute Oral Toxicity (LD50)	No data available	-	[3]
Acute Inhalation Toxicity (LC50)	No data available	-	[3]
Skin Corrosion/Irritation	Causes skin irritation	Not applicable	[7]
Serious Eye Damage/Irritation	Causes serious eye irritation	Not applicable	[7]
Skin Sensitization	May cause an allergic skin reaction	Not applicable	[3][4]
Germ Cell Mutagenicity	Suspected of causing genetic defects (Category 2)	Salmonella typhimurium	[3][7]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the hazard classification of **4-tert-Butylphenyl glycidyl ether**.

Bacterial Reverse Mutation Test (Ames Test)

A study by Canter et al. (1986) found **4-tert-Butylphenyl glycidyl ether** to be mutagenic in *Salmonella typhimurium* strain TA100 without metabolic activation.[3] The following is a representative protocol based on the principles of that study and OECD Guideline 471.

- Objective: To evaluate the potential of the test chemical to induce reverse mutations at the histidine locus in several strains of *Salmonella typhimurium*.

- **Test System:** *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537 are typically used to detect frameshift and base-pair substitution mutations.
- **Methodology:**
 - **Dose Selection:** A preliminary toxicity test is performed to determine a suitable dose range. At least five different concentrations of the test article are selected.
 - **Plate Incorporation Assay:** 0.1 mL of an overnight bacterial culture, 0.1 mL of the test chemical solution, and 0.5 mL of either a liver S9 fraction (for metabolic activation) or a buffer are added to 2.0 mL of molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - **Incubation:** Plates are incubated in the dark at $37 \pm 2^{\circ}\text{C}$ for 48-72 hours.
 - **Scoring:** The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control.

Acute Dermal Toxicity

The dermal LD50 in rats has been reported as >2000 mg/kg.[3][4] This suggests a low order of acute dermal toxicity. The following is a representative protocol based on OECD Guideline 402 (Acute Dermal Toxicity).

- **Objective:** To determine the acute toxicity of a substance applied to the skin.
- **Test Species:** Healthy, young adult rats (Sprague-Dawley or Wistar strains) are commonly used.
- **Methodology (Limit Test):**
 - **Animal Preparation:** The day before the test, the fur is removed from the dorsal area of the trunk of the animals (approximately 10% of the body surface).
 - **Application:** A single dose of 2000 mg/kg body weight of the test substance is applied uniformly to the prepared skin area.

- Exposure: The treated area is covered with a porous gauze dressing and a non-irritating tape for a 24-hour exposure period.
- Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Conclusion: If no mortality is observed, the dermal LD50 is concluded to be greater than 2000 mg/kg.

Skin Sensitization

The chemical is classified as a potential skin sensitizer.^{[3][4]} A standard method for this assessment is the Guinea Pig Maximization Test (GPMT) as described in OECD Guideline 406.

- Objective: To determine the potential of a substance to induce an allergic contact dermatitis response.
- Test Species: Young adult albino guinea pigs.
- Methodology:
 - Induction Phase (Day 0): Three pairs of intradermal injections are made into the shaved shoulder region:
 - Freund's Complete Adjuvant (FCA) emulsified with water.
 - The test substance in a suitable vehicle.
 - The test substance emulsified in FCA.
 - Induction Phase (Day 7): A topical application of the test substance (at a non-irritating concentration) is applied over the injection sites under an occlusive patch for 48 hours.
 - Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a freshly clipped area on the flank under an occlusive patch for 24 hours.

- Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.
- Evaluation: The incidence and severity of skin reactions in the test group are compared to a non-induced control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control group.

Handling Precautions and Emergency Procedures

Strict adherence to safety protocols is essential when handling **4-tert-Butylphenyl glycidyl ether**.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this chemical from receipt to disposal.



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Caption: Recommended workflow for handling **4-tert-Butylphenyl glycidyl ether**.

Emergency Response Logic

In the event of a spill or exposure, a clear and logical response is critical.

Caption: Logical decision-making process for emergency response.

First Aid Measures

- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3]
[4] If skin irritation or a rash occurs, seek medical attention.[4] Remove and launder contaminated clothing before reuse.[4][7]
- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] If eye irritation persists, get medical advice.[7]

- Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3][4]
- Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3][4] Seek immediate medical attention.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or water spray.[3][4]
- Specific Hazards: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[3]
- Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

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